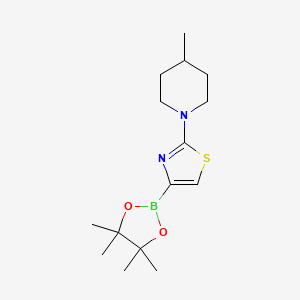

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid pinacol ester group, which is known for its stability and reactivity in forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(4-Methylpiperidin-1-yl)thiazole with boronic acid pinacol ester under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the thiazole derivative is reacted with a boronic acid pinacol ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: Reduction reactions can convert the boronic ester to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the boronic ester group .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields boronic acids, while reduction can produce alcohols or other reduced derivatives .

Wissenschaftliche Forschungsanwendungen

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester has several scientific research applications, including:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.

Medicine: Explored for its role in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester involves its ability to participate in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the stability and reactivity of the boronic ester group, which allows for efficient and selective reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Methylpyrazole-4-boronic acid pinacol ester: Similar in structure but contains a pyrazole ring instead of a thiazole ring.

2-Aminopyridine-4-boronic acid pinacol ester: Contains a pyridine ring with an amino group, offering different reactivity and applications.

Uniqueness

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is unique due to its combination of a thiazole ring and a boronic ester group, which provides distinct reactivity and stability compared to other boronic esters. This uniqueness makes it particularly valuable in specific cross-coupling reactions and applications in various fields .

Biologische Aktivität

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C14H23BN2O2S

- Molecular Weight : 294.22 g/mol

- Purity : >95%

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Kinase Inhibition : This compound has been studied for its inhibitory effects on specific kinases, which are crucial in cell signaling pathways involved in cancer and viral infections. Inhibitors targeting AAK1 and GAK kinases have shown promise against dengue virus, highlighting the potential antiviral applications of similar compounds .

- Anticancer Activity : Research indicates that derivatives of thiazole and piperidine can exhibit significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) studies suggest that modifications to the piperidine moiety can enhance anticancer properties by improving binding affinity to target proteins involved in tumor progression .

- Neuroprotective Effects : Compounds containing piperidine structures have been explored for their neuroprotective effects, particularly in Alzheimer's disease models. They may inhibit acetylcholinesterase and butyrylcholinesterase, enzymes associated with neurodegeneration, thereby improving cognitive function .

Biological Activity Data

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of dengue virus replication | |

| Anticancer | Cytotoxicity against FaDu cells | |

| Neuroprotection | AChE inhibition |

Case Studies

- Antiviral Efficacy : A study demonstrated that derivatives similar to this compound exhibited potent antiviral activity in human primary monocyte-derived dendritic cells (MDDCs). This model provided insights into the compound's therapeutic potential against dengue virus by targeting host cellular pathways essential for viral replication .

- Cytotoxicity Assessment : In vitro studies have shown that thiazole-based compounds can induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal carcinoma). The mechanism involves disrupting mitochondrial function and activating caspase pathways, leading to programmed cell death .

- Neuroprotective Studies : Research on piperidine derivatives has indicated their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting a dual role in enhancing cholinergic transmission while providing neuroprotection against age-related cognitive decline .

Eigenschaften

IUPAC Name |

2-(4-methylpiperidin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BN2O2S/c1-11-6-8-18(9-7-11)13-17-12(10-21-13)16-19-14(2,3)15(4,5)20-16/h10-11H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJRWENMIHPXGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCC(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.